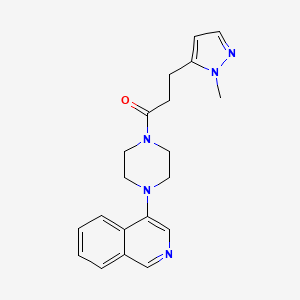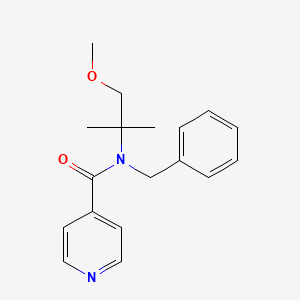![molecular formula C17H18ClN5O B7678931 2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol, also known as CE-178253, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, molecules that contribute to inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. Inflammation and pain research have also shown that this compound reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for 2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol research. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 1-ethenylpyrazole-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 2-chloroethylamine hydrochloride and sodium hydroxide.
Applications De Recherche Scientifique
2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation and pain research have also shown promising results, with this compound exhibiting anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-2-22-12-13(11-20-22)10-19-17-9-16(21-23(17)7-8-24)14-3-5-15(18)6-4-14/h2-6,9,11-12,19,24H,1,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUNGYHLANCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)CNC2=CC(=NN2CCO)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)

![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678945.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678948.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)
